5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride

Description

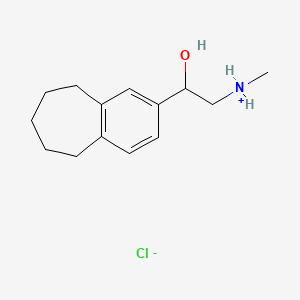

Chemical Structure and Properties The compound 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride is a bicyclic organic molecule featuring a benzocycloheptene core fused with a methanol group substituted by a methylamino moiety at the alpha position. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological applications. Key structural attributes include:

- Molecular framework: A 7-membered cycloheptene ring fused to a benzene ring, with partial saturation (6,7,8,9-tetrahydro) .

- Functional groups: A methanol (-CH2OH) group at position 2 and a methylamino (-CH2NHCH3) group at the alpha position .

- Molecular formula: Likely C16H24ClNO (estimated based on analogs in and ).

For instance, benzocycloheptene derivatives with amine groups are often explored for central nervous system (CNS) applications due to their ability to cross the blood-brain barrier .

Properties

CAS No. |

42882-68-8 |

|---|---|

Molecular Formula |

C14H22ClNO |

Molecular Weight |

255.78 g/mol |

IUPAC Name |

[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]-methylazanium;chloride |

InChI |

InChI=1S/C14H21NO.ClH/c1-15-10-14(16)13-8-7-11-5-3-2-4-6-12(11)9-13;/h7-9,14-16H,2-6,10H2,1H3;1H |

InChI Key |

UYKUCYKHIILGCZ-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]CC(C1=CC2=C(CCCCC2)C=C1)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride involves several steps. The synthetic routes typically include the following steps:

Formation of the Benzocycloheptene Ring: This step involves the cyclization of appropriate precursors to form the benzocycloheptene ring structure.

Introduction of the Methanol Group: The methanol group is introduced through a reaction with a suitable alcohol precursor.

Addition of the Methylamino Group: The methylamino group is added via a substitution reaction with a methylamine derivative.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain medical conditions.

Mechanism of Action

The mechanism of action of 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are best highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Benzocycloheptene Derivatives

Key Comparative Insights

Functional Group Impact: The target compound’s methylamino-methanol combination distinguishes it from analogs with bulkier substituents (e.g., phenyl in ) or simpler amines (e.g., dimethylamino in ). This may confer intermediate lipophilicity, balancing solubility and membrane permeability .

Pharmacological Implications: Analogs with dimethylamino or trimethyl groups () show efficacy in pain modulation, suggesting the target compound’s methylamino group may retain similar activity with reduced metabolic instability . The phenyl-substituted analog () lacks reported bioactivity, implying that smaller substituents (e.g., methylamino) are preferable for CNS-targeted applications .

Toxicity Considerations: The dipropylamino variant () exhibits an LD50 of 20 mg/kg in mice via intravenous administration, highlighting the influence of amino group size on toxicity. The target compound’s methylamino group may reduce acute toxicity compared to dipropylamino derivatives .

Biological Activity

5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a bicyclic structure that includes a benzene ring fused to a cycloheptene. Its molecular formula is , and it includes a methanol group and a methylamino substituent. The hydrochloride form enhances its solubility and stability in various solvents, which is crucial for biological applications.

The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to bind effectively to these targets, modulating their activity. Notably, studies suggest potential interactions with neurotransmitter systems, indicating possible antidepressant and analgesic effects.

Biological Activities

Research has identified several key biological activities associated with 5H-Benzocycloheptene-2-methanol:

- Antibacterial Activity : Compounds within this class have shown significant antibacterial effects against various strains of bacteria. The presence of the cyclohexylamino group enhances interaction with biological membranes, facilitating antimicrobial action.

- Antidepressant Properties : Its structural features suggest potential interactions with neurotransmitter systems that could lead to antidepressant effects. Preliminary studies support this hypothesis .

- Analgesic Effects : Early research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies .

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that derivatives of 5H-Benzocycloheptene exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

- Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter systems revealed that it may enhance serotonin and norepinephrine levels in the brain, which are critical for mood regulation. This aligns with its proposed antidepressant activity .

- Analgesic Research : Experimental models have shown that the compound can reduce pain perception in animal studies, suggesting its potential use as an analgesic agent .

Comparative Analysis

To better understand the unique properties of 5H-Benzocycloheptene-2-methanol, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5H-Benzocycloheptene | Bicyclic structure without substituents | Base structure for many derivatives |

| 6-Methyl-5H-benzocycloheptene | Methyl substitution at position 6 | Potentially altered biological activity |

| N-(4-Morpholinyl)-5H-benzocycloheptene | Morpholine attached directly | Enhanced solubility and bioavailability |

This table highlights the diversity within the benzocycloheptene family while emphasizing how specific substituents can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.